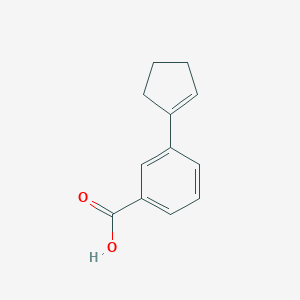

3-(Cyclopent-1-en-1-yl)benzoic acid

説明

3-(Cyclopent-1-en-1-yl)benzoic acid is a benzoic acid derivative featuring a cyclopentenyl substituent at the meta (3-) position of the aromatic ring. This compound combines the carboxylic acid functionality with an unsaturated cyclopentenyl group, which confers unique electronic and steric properties. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as amides and proline derivatives (e.g., 1-(Cyclopent-1-enecarbonyl)-L-proline benzylamide, as described in ) . Structural studies of such compounds often employ crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

特性

IUPAC Name |

3-(cyclopenten-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDPNQZFILSFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298926 | |

| Record name | 3-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19920-78-6 | |

| Record name | 3-(1-Cyclopenten-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19920-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126985 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019920786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of N,N-Dimethyl-N’-ethylethylenediamine involves the reaction of nickel(II) nitrate hexahydrate, a bidentate amine, and sodium nitrite in an ethanolic solution . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of appropriate solvents to facilitate the reaction. Industrial production methods for this compound are not extensively documented, but laboratory synthesis remains a common approach.

化学反応の分析

N,N-Dimethyl-N’-ethylethylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: Substitution reactions involving N,N-Dimethyl-N’-ethylethylenediamine can occur, particularly in the presence of suitable nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N,N-Dimethyl-N’-ethylethylenediamine has several scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of various chemical compounds.

Biology: This compound is utilized in biological studies to understand its interactions with different biomolecules.

Industry: It is used in the production of certain industrial chemicals and materials.

作用機序

The mechanism of action of N,N-Dimethyl-N’-ethylethylenediamine involves its interaction with various molecular targets. It is known to interact strongly with double-stranded DNA, potentially disrupting DNA synthesis . This interaction primarily occurs in the minor groove of the DNA helix, leading to the stabilization of the DNA structure. The compound does not cause DNA breaks but inhibits the susceptibility of DNA to nuclease digestion, raising the thermal melting temperature of DNA .

類似化合物との比較

Substituent Type and Electronic Effects

The table below compares 3-(Cyclopent-1-en-1-yl)benzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituent type, position, and functional groups:

Key Observations :

- Cyclopentenyl vs.

- Sulfooxy vs. Cyclopentenyl : Sulfooxy derivatives (e.g., 4-(sulfooxy)benzoic acid) exhibit higher water solubility due to the polar sulfonate group, whereas the hydrophobic cyclopentenyl group in the target compound likely reduces solubility but improves lipid membrane permeability .

- Functional Group Differences : The carboxylic acid group in 3-(Cyclopent-1-en-1-yl)benzoic acid allows for salt formation or esterification, whereas amide derivatives (e.g., Compound 166) offer greater metabolic stability and hydrogen-bonding capabilities .

Positional Isomerism

Positional isomerism significantly impacts physicochemical properties. For example:

- Sulfooxy Isomers: Ortho-substituted 2-(sulfooxy)benzoic acid shows distinct MS/MS fragmentation patterns compared to its para isomer, with a diagnostic peak at m/z 109 corresponding to benzene-diol ions . While direct data on cyclopentenyl positional isomers is lacking, meta-substitution in 3-(Cyclopent-1-en-1-yl)benzoic acid likely reduces steric hindrance compared to ortho-substituted analogs, favoring synthetic accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。